1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A general, inexpensive, and versatile method for the synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .Molecular Structure Analysis
The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1 H-NMR, 13 C-NMR and single crystal X-ray diffraction .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Properties
- A study found that derivatives of 1-(1H-benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles exhibited potent antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity (Desai et al., 2015).
Antioxidant and Antimicrobial Activities
- Another study synthesized and evaluated 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile and other related derivatives for antioxidant and antimicrobial activities. Some compounds displayed high activity against pathogens like Staphylococcus aureus and Candida albicans (Bassyouni et al., 2012).
Anticancer Potential
- Research indicated that compounds like 6-methyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole, synthesized with the tetrahydropyridine (THP) and benzimidazole pharmacophores, showed potential as effective anticancer agents. This was demonstrated through cytotoxicity studies using various cancer cell lines (Farah et al., 2011).
Synthesis of Novel Derivatives
- A study focused on the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives. These compounds were characterized by spectroscopic methods and could have potential applications in various fields (Poomathi et al., 2015).
Metal-Organic Frameworks
- A novel metal-organic framework (MOF) containing 1-(4-Carboxy-benzyl)-5-oxo-pyrrolidine-2-carboxylic acid was synthesized, demonstrating effective adsorption properties for anionic dyes in aqueous solutions (Zhao et al., 2020).
Corrosion Inhibition
- Derivatives like 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol showed potential as corrosion inhibitors for mild steel in sulphuric acid, as indicated by various physicochemical and theoretical studies (Ammal et al., 2018).
Safety And Hazards
Future Directions
The growing interest in metal–organic frameworks (MOFs) in both industrial and scientific circles has increased in the last twenty years, owing to their crystallinity, structural versatility, and controlled porosity . In this study, we present three novel MOFs obtained from the 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) organic linker .
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methyl-4-oxopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8-11(18)6-7-17(12(8)13(19)20)14-15-9-4-2-3-5-10(9)16-14/h2-7H,1H3,(H,15,16)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHQVBYUZFZICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=O)C2=NC3=CC=CC=C3N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735425 | |
Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
CAS RN |
1163685-30-0 | |
Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163685300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-BENZIMIDAZOL-2-YL)-3-METHYL-4-OXO-1,4-DIHYDROPYRIDINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5O9ZS633T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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